Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate
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Overview
Description
Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Specific reaction conditions and reagents depend on the desired functional groups and the complexity of the synthesis.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Radical Reactions: Involves the formation of radicals, which can lead to the addition or removal of functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, known for its wide range of applications in medicinal chemistry.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Exhibits significant activity against multidrug-resistant tuberculosis.
6-Bromoimidazo[1,2-a]pyridine: Used in organic syntheses and as pharmaceutical intermediates.
Uniqueness
Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate is unique due to its specific functional groups, which provide distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H7BrN2O2 |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-6(10)2-3-7-11-4-5-12(7)8/h2-5H,1H3 |
InChI Key |
TZMHTXKGFXLZLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC2=NC=CN21)Br |
Origin of Product |
United States |
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